molecular formula C21H20N4O2 B2958177 (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035018-67-6

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2958177
CAS No.: 2035018-67-6
M. Wt: 360.417
InChI Key: FPLUCQAJSNGOLT-MDZDMXLPSA-N
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Description

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Pyridine Moiety Addition: The pyridine group can be added through a Heck reaction or similar coupling reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anti-cancer agents.

    Piperidine Derivatives: Compounds like piperidine itself or piperidine-based drugs, which have various pharmacological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are important in biological systems.

Uniqueness

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20(10-9-16-5-3-11-22-13-16)24-12-4-6-17(14-24)25-15-23-19-8-2-1-7-18(19)21(25)27/h1-3,5,7-11,13,15,17H,4,6,12,14H2/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLUCQAJSNGOLT-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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